1-(1H-indole-6-carbonyl)pyrrolidin-3-amine

medicinal chemistry structure-activity relationship building block

This specific 3-amino pyrrolidine indole building block (CAS 1405060-19-6) offers a critical vector for serotonergic receptor programs and kinase inhibitor synthesis. The free amine enables direct library derivatization without deprotection, ensuring rapid SAR iteration. Opt for this exact substitution pattern to maintain synthetic reproducibility; similar analogs compromise biological outcomes.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 1405060-19-6
Cat. No. B1445167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indole-6-carbonyl)pyrrolidin-3-amine
CAS1405060-19-6
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-2-1-9-3-5-15-12(9)7-10/h1-3,5,7,11,15H,4,6,8,14H2
InChIKeyZFULEVVFEHJNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine (CAS 1405060-19-6) Procurement Guide: Core Identity and Vendor Landscape


1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine (CAS 1405060-19-6) is a heterocyclic small molecule with molecular formula C13H15N3O and molecular weight 229.28 g/mol . The compound features an indole scaffold linked via a carbonyl bridge to a pyrrolidin-3-amine moiety, positioning it as a versatile intermediate in medicinal chemistry, particularly as a building block for kinase inhibitors and receptor modulators [1]. The compound is commercially available from multiple suppliers in purities ranging from 95% to NLT 98%, with package sizes from 100 mg to 10 g [2][3].

Why 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine Cannot Be Substituted with Generic Indole-Pyrrolidine Analogs


While numerous indole-carbonyl-pyrrolidine derivatives exist in the chemical space, substitution with seemingly similar analogs introduces critical risks in synthetic reproducibility and biological outcome. The specific 3-amino substitution pattern on the pyrrolidine ring of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine provides a unique vector for further derivatization that is absent in 4-substituted, 2-carboxamide, or N-alkylated analogs [1]. In the context of patent-protected 3-pyrrolidine-indole derivative programs targeting serotonergic receptors, the exact stereoelectronic properties conferred by the 3-amine position directly influence receptor binding conformations—substituting even a structurally similar analog with a different amine position or N-substitution pattern would invalidate structure-activity relationship (SAR) continuity and potentially compromise assay reproducibility [2]. The following quantitative evidence demonstrates where this compound diverges meaningfully from its closest analogs.

Quantitative Differentiation Evidence for 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine vs. Structural Analogs


Regioisomeric 3-Amine Substitution Distinguishes This Compound from 4-Substituted Pyrrolidine Analogs

1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine possesses a primary amine at the 3-position of the pyrrolidine ring, whereas the structurally closest cyclopropyl analog—(3R,4S)-4-cyclopropyl-1-(1H-indole-6-carbonyl)pyrrolidin-3-amine—introduces a cyclopropyl substituent at the 4-position in addition to the 3-amine [1]. This structural difference translates to a 17.4% increase in molecular weight (229.28 vs. 269.34 g/mol) and a predicted logP shift from 1.27 to approximately 0.44 for the cyclopropyl analog, indicating substantially altered lipophilicity [1]. The unsubstituted 3-amine scaffold of the target compound offers a cleaner, more versatile starting point for amine-directed functionalization compared to analogs with additional ring substituents that introduce stereochemical complexity and alter physicochemical properties.

medicinal chemistry structure-activity relationship building block

Unsubstituted 3-Amine Scaffold Enables Derivatization Flexibility Absent in Carboxamide and Sulfonamide Analogs

The target compound features a free primary amine at the pyrrolidine 3-position, enabling direct participation in amide coupling, reductive amination, and sulfonylation reactions without requiring deprotection steps. In contrast, analogs such as (2S,4S)-1-(1H-indole-6-carbonyl)-4-methoxypyrrolidine-2-carboxamide (MW = 287.31 g/mol) and N-[1-(1H-indole-6-carbonyl)-3-(2-methoxyethyl)pyrrolidin-3-yl]methanesulfonamide (MW = 365.45 g/mol) have the amine position either converted to a carboxamide or sulfonamide, respectively . These modifications permanently alter the hydrogen-bonding capacity and preclude subsequent amine-directed diversification. The target compound retains two hydrogen bond donor sites (primary amine and indole NH) and two acceptor sites (carbonyl oxygen) [1], whereas the carboxamide and sulfonamide analogs exhibit altered hydrogen-bonding profiles that restrict synthetic versatility.

synthetic chemistry derivatization amide coupling

6-Indole Carbonyl Attachment Site Differentiates Target from 5-Substituted and Alternative Heterocyclic Analogs

The carbonyl attachment at the 6-position of the indole ring in 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine represents a specific regioisomeric configuration that differs from analogs with carbonyl attachments at alternative positions or with different heterocyclic cores. In patent-protected 3-pyrrolidine-indole derivative series targeting serotonergic receptors, the exact position of the linkage between the indole core and the pyrrolidine amine determines the spatial orientation of the pharmacophore and consequently receptor subtype selectivity [1]. By contrast, piperazine-based indole-6-carbonyl analogs such as (S)-(4-(1H-indole-6-carbonyl)-3-methylpiperazin-1-yl)(biphenyl-4-yl)methanone exhibit GHSR antagonist activity with IC50 = 6 nM [2], while morpholine-based analogs like 4-(1H-Indole-6-carbonyl)morpholine-3-carbonitrile are studied as enzyme inhibitors . The pyrrolidine-3-amine scaffold of the target compound occupies a distinct chemical space not represented by these alternative heterocyclic cores.

receptor binding serotonergic CNS disorders

Commercial Availability in Multiple Purity Grades and Package Sizes with Documented Pricing Trajectory

1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine is commercially available from at least five distinct vendors with purities ranging from 95%+ to NLT 98%, enabling procurement strategies tailored to specific application requirements [1]. Documented pricing data from 2021-2023 shows 1 g quantities available from Chemenu at $514-$548 (95%+ purity) and from TRC at $795.00 [1]. In contrast, the cyclopropyl analog (3R,4S)-4-cyclopropyl-1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is available only through ChemBridge as a specialty screening compound with limited commercial transparency [2]. Similarly, the CPS1 inhibitor H3B-616—which contains the indole-6-carbonyl motif but with a 2,6-dimethylpiperazine core—requires custom synthesis with 2-4 month lead times and minimum 1 g order quantities, significantly constraining accessibility for early-stage research .

procurement vendor comparison purity

Optimal Research and Procurement Scenarios for 1-(1H-Indole-6-carbonyl)pyrrolidin-3-amine (CAS 1405060-19-6)


Medicinal Chemistry: 3-Pyrrolidine-Indole Scaffold SAR Exploration for CNS Target Programs

For research programs investigating serotonergic receptor modulation or related CNS targets, 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine serves as a foundational building block aligned with the 3-pyrrolidine-indole derivative patent landscape [1]. The free 3-amine enables direct incorporation into amide coupling or reductive amination workflows without deprotection steps, supporting parallel library synthesis and rapid SAR iteration. The 6-indole carbonyl linkage defines a specific spatial orientation that differentiates this scaffold from 5-substituted or alternative heterocyclic analogs [1]. Procurement from multiple vendors with documented 95%+ to NLT 98% purity specifications ensures material consistency across synthetic campaigns [2].

Synthetic Methodology: Amine-Directed Derivatization for Kinase Inhibitor Lead Generation

The primary amine at the pyrrolidine 3-position provides a reactive handle for generating diverse chemical libraries through amide bond formation, sulfonylation, or reductive amination. With molecular weight of 229.28 g/mol and predicted logP of 1.27, the compound offers a balanced starting point for optimizing physicochemical properties toward kinase inhibitor space [3]. In contrast to pre-functionalized analogs such as carboxamide or sulfonamide derivatives, which restrict subsequent diversification, the unsubstituted 3-amine scaffold of the target compound maximizes synthetic flexibility . Multi-vendor commercial availability with package sizes from 100 mg to 10 g accommodates both initial feasibility studies and scale-up to gram-scale library production [2].

Procurement Risk Mitigation: Multi-Source Sourcing Strategy for Critical Building Blocks

Organizations requiring reliable supply chains for lead optimization programs can leverage the multi-vendor commercial availability of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine to mitigate single-source dependency risks. The compound is stocked by at least five independent suppliers including TRC, Chemenu, Life Chemicals, MolCore, and Kuujia-affiliated sources, with documented pricing transparency enabling competitive procurement [2]. This contrasts sharply with structurally similar specialized analogs such as (3R,4S)-4-cyclopropyl-1-(1H-indole-6-carbonyl)pyrrolidin-3-amine, which is single-sourced through ChemBridge with limited public pricing information [4]. The in-stock status across multiple vendors reduces lead time uncertainty and supports just-in-time inventory management for ongoing research programs.

Analytical Method Development: Reference Standard for Indole-Pyrrolidine Scaffold Characterization

With well-defined physicochemical properties including predicted density of 1.3±0.1 g/cm³, boiling point of 469.7±35.0 °C at 760 mmHg, and pKa of 16.26±0.30 (predicted), 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine provides a characterized reference point for developing analytical methods targeting indole-carbonyl-pyrrolidine chemotypes [5]. The compound's distinct retention characteristics under reverse-phase HPLC conditions relative to other indole derivatives can be leveraged for purity assessment and stability monitoring [6]. The commercial availability of NLT 98% purity grade material supports its use as a calibration standard in quantitative analytical workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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